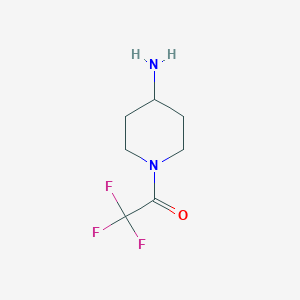

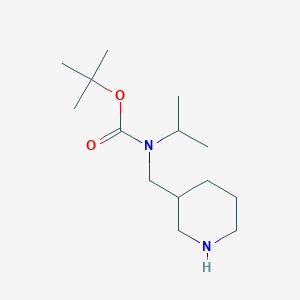

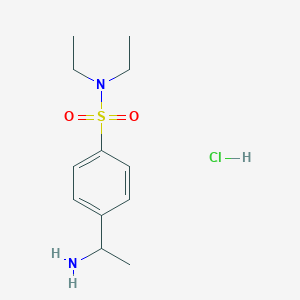

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Descripción general

Descripción

Synthesis Analysis

In the last several years, a lot of reviews concerning specific methods of piperidine synthesis1. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed1.Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction1.

Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone” would depend on its specific structure. For example, 1-(4-aminopiperidin-1-yl)ethan-1-one has a molecular formula of C7H14N2O and a formula weight of 142.198863.Aplicaciones Científicas De Investigación

-

Protein Kinase B (PKB or Akt) Inhibitors

- Scientific Field: Medical Chemistry

- Application Summary: Compounds containing 4-amino-4-benzylpiperidines, which are similar to the compound you mentioned, have been used in the development of inhibitors for Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival, and its signaling is frequently deregulated in cancer .

- Methods of Application: The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results: Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

-

Pharmaceutical Applications

- Scientific Field: Pharmacology

- Application Summary: Piperidines, which include the compound you mentioned, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Synthesis of Antidepressant Molecules

- Scientific Field: Medicinal Chemistry

- Application Summary: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Synthesis of Anticancer Molecules

- Scientific Field: Medicinal Chemistry

- Application Summary: Spirooxindolopyrrolidine-embedded piperidinone 1, a compound similar to the one you mentioned, has potential anticancer activity .

- Methods of Application: The compound was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

- Results: The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

-

Synthesis of Anti-depressant Molecules

- Scientific Field: Medicinal Chemistry

- Application Summary: The synthesis of anti-depressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Synthesis of 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

- Scientific Field: Organic Chemistry

- Application Summary: 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is a compound that can be synthesized for various applications in organic chemistry .

- Methods of Application: The specific methods of synthesis would depend on the desired application and would typically involve various organic chemistry techniques .

- Results: The resulting compound could be used in a variety of applications, depending on the specific needs of the research .

Safety And Hazards

The safety and hazards of a compound would also depend on its specific structure. For example, 1-(4-aminopiperidin-1-yl)ethan-1-one is harmful if swallowed3.

Direcciones Futuras

The future directions of research on piperidine derivatives are likely to continue focusing on the development of new synthesis methods, the discovery of new pharmacological applications, and the improvement of existing drugs1.

Please note that the information provided here is based on the general characteristics of piperidine derivatives and may not directly apply to “1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone”. For more accurate information, further research and experimentation would be needed.

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIRFQOBCRHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664197 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |

CAS RN |

497177-66-9 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)

![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)

![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)